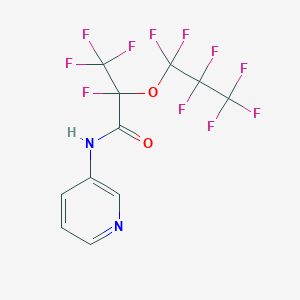
2-Methyl-4-(trifluoromethyl)benzonitrile
Übersicht
Beschreibung
2-Methyl-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H6F3N. It is a derivative of benzonitrile, where the benzene ring is substituted with a methyl group at the second position and a trifluoromethyl group at the fourth position. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
Compounds with a trifluoromethyl group are known to exhibit improved drug potency toward certain enzymes
Mode of Action
It’s known that the trifluoromethyl group in a molecule can enhance the molecule’s potency by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein . This suggests that 2-Methyl-4-(trifluoromethyl)benzonitrile may interact with its targets in a similar manner.
Biochemical Pathways
It’s known that compounds with a trifluoromethyl group can inhibit certain enzymes, potentially affecting the associated biochemical pathways .
Pharmacokinetics
The trifluoromethyl group in a molecule is known to improve the molecule’s lipophilicity, which could enhance its absorption and distribution .
Result of Action
It’s known that compounds with a trifluoromethyl group can exhibit improved drug potency, suggesting that this compound may have potent effects at the molecular and cellular levels .
Action Environment
It’s known that the trifluoromethyl group in a molecule can enhance the molecule’s stability, suggesting that this compound may be relatively stable under various environmental conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-Methyl-4-(trifluoromethyl)benzonitrile typically involves the reaction of 3-nitro-4-chlorobenzotrifluoride with cyanide under the protection of nitrogen. The reaction is catalyzed by specific catalysts and carried out in a solvent such as N-methyl-2-pyrrolidone. The mixture is heated under mechanical stirring to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the nitrile group is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, tert-butyl acetate, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with tert-butyl acetate in the presence of sulfuric acid yields N-tert-butyl amides .
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can serve as a starting material for the synthesis of molecules with biological activity.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Similar structure but lacks the methyl group at the second position.
2-(Trifluoromethyl)benzonitrile: Similar structure but lacks the methyl group at the second position.
4-Amino-2-(trifluoromethyl)benzonitrile: Contains an amino group instead of a methyl group.
Uniqueness
2-Methyl-4-(trifluoromethyl)benzonitrile is unique due to the presence of both the methyl and trifluoromethyl groups, which confer distinct chemical properties. These substitutions enhance its reactivity and stability, making it a valuable compound in various applications.
Eigenschaften
IUPAC Name |
2-methyl-4-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c1-6-4-8(9(10,11)12)3-2-7(6)5-13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGABUAQUWGBFSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-[(2-chlorobenzoyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate](/img/structure/B3041696.png)
![Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate](/img/structure/B3041697.png)



![Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzenecarboxylate](/img/structure/B3041707.png)








